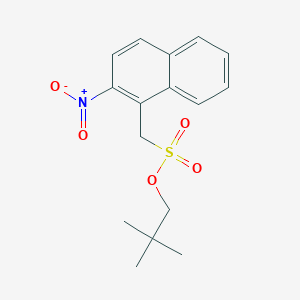
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the following steps:
Analyse Des Réactions Chimiques
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Applications De Recherche Scientifique
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can be compared with other similar compounds such as:
2-Nitronaphthalene: This compound lacks the sulfonate and 2,2-dimethylpropyl groups, making it less reactive in certain chemical reactions.
Methanesulfonic Acid: This compound lacks the aromatic naphthalene ring and nitro group, making it less versatile in organic synthesis.
2,2-Dimethylpropyl Methanesulfonate: This compound lacks the nitro group, making it less reactive in redox reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
89841-15-6 |
|---|---|
Formule moléculaire |
C16H19NO5S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2,2-dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate |
InChI |
InChI=1S/C16H19NO5S/c1-16(2,3)11-22-23(20,21)10-14-13-7-5-4-6-12(13)8-9-15(14)17(18)19/h4-9H,10-11H2,1-3H3 |
Clé InChI |
OYTUGZRBPVKJIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COS(=O)(=O)CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


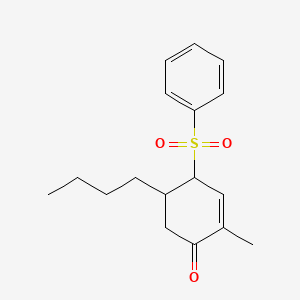

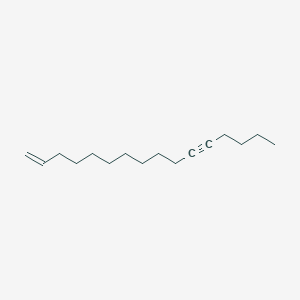
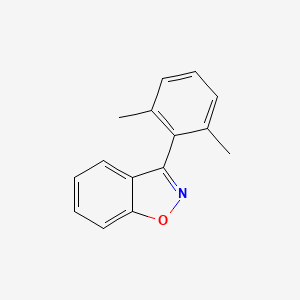
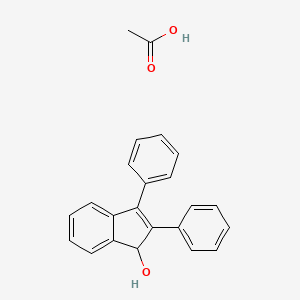
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
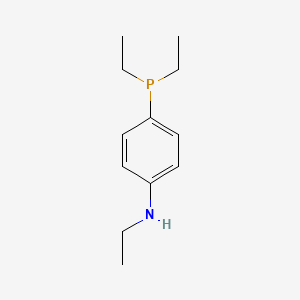
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
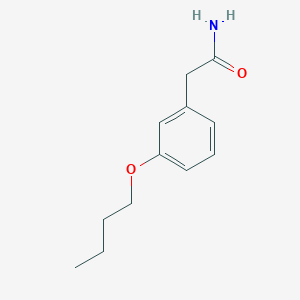
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
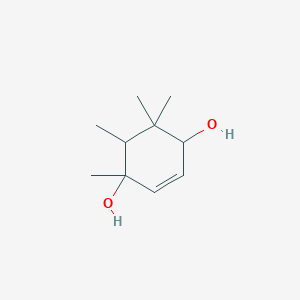
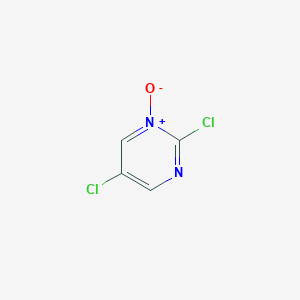

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
